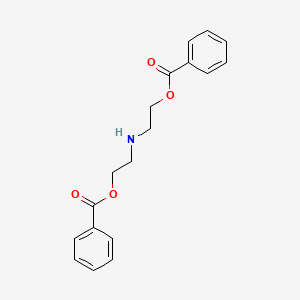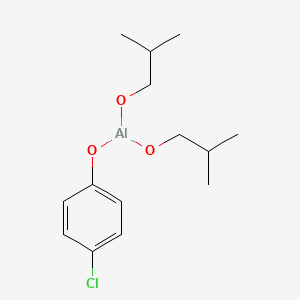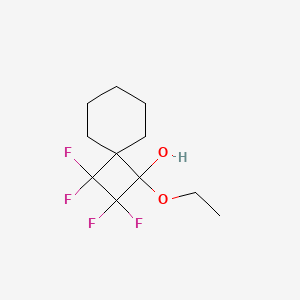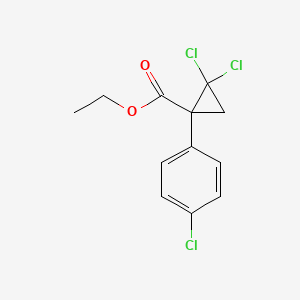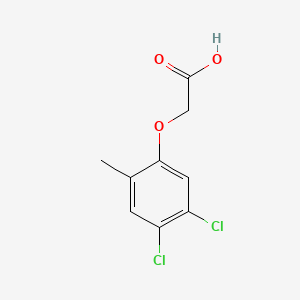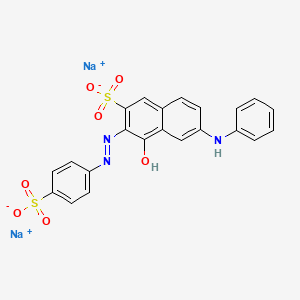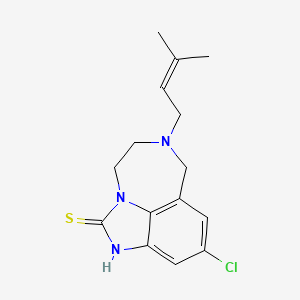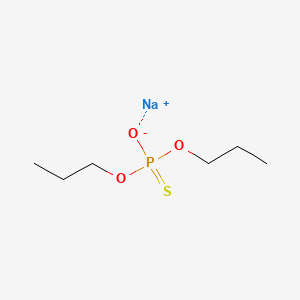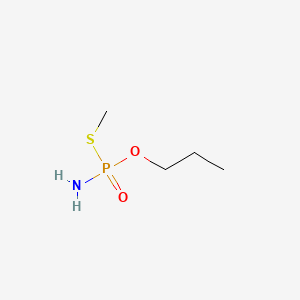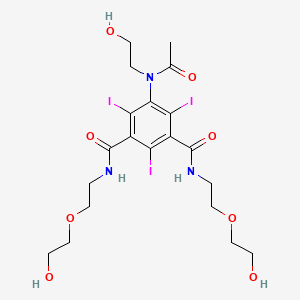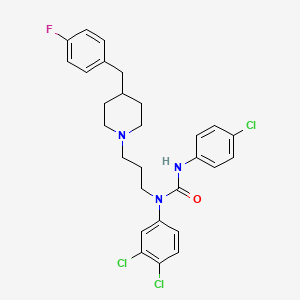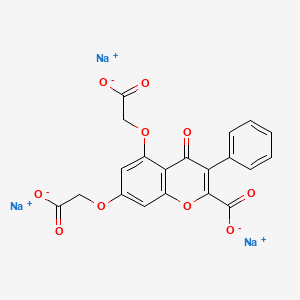
Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include one or more heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate typically involves multiple stepsCommon reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol and acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets within cells. These interactions can disrupt normal cellular processes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzopyran derivatives and heterocyclic compounds with antimicrobial and anticancer properties. Examples include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness: What sets Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
85828-84-8 |
|---|---|
Molecular Formula |
C20H11Na3O10 |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
trisodium;5,7-bis(carboxylatomethoxy)-4-oxo-3-phenylchromene-2-carboxylate |
InChI |
InChI=1S/C20H14O10.3Na/c21-14(22)8-28-11-6-12(29-9-15(23)24)17-13(7-11)30-19(20(26)27)16(18(17)25)10-4-2-1-3-5-10;;;/h1-7H,8-9H2,(H,21,22)(H,23,24)(H,26,27);;;/q;3*+1/p-3 |
InChI Key |
NSKNHTAJJIDYDB-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C(=CC(=C3)OCC(=O)[O-])OCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


